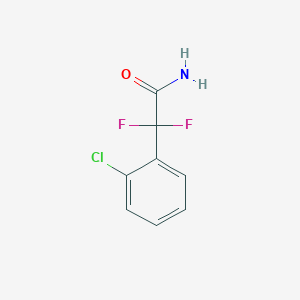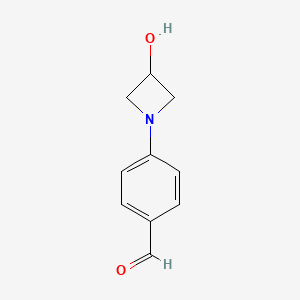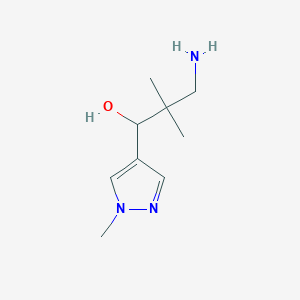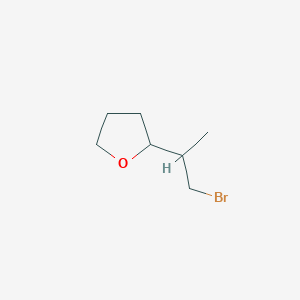
4-(2-Methoxyethoxy)butanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)butanethioamide is an organic compound with the molecular formula C7H15NO2S. It contains 26 atoms, including 15 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its thioamide functional group, which plays a crucial role in various chemical and biological processes.
Méthodes De Préparation
The synthesis of 4-(2-Methoxyethoxy)butanethioamide typically involves the use of sulfuration agents. Thioamides are generally prepared by reacting amides with sulfur sources under specific conditions. One common method involves the reaction of an amide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom . Industrial production methods may vary, but they often follow similar principles, focusing on the efficiency and scalability of the reaction.
Analyse Des Réactions Chimiques
4-(2-Methoxyethoxy)butanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Applications De Recherche Scientifique
4-(2-Methoxyethoxy)butanethioamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The thioamide group can mimic the amide bond in peptides, making it useful in the study of protein structure and function.
Medicine: Thioamides are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in protein structure and function, affecting cellular processes .
Comparaison Avec Des Composés Similaires
4-(2-Methoxyethoxy)butanethioamide can be compared with other thioamide-containing compounds, such as:
Prothionamide: Used as an antitubercular agent.
Closthioamide: Known for its antibiotic properties.
Cycasthioamide: Found in certain plants and studied for its biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of thioamides in various fields.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)butanethioamide |
InChI |
InChI=1S/C7H15NO2S/c1-9-5-6-10-4-2-3-7(8)11/h2-6H2,1H3,(H2,8,11) |
Clé InChI |
KNQDDUMKDPAIEW-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)





![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)




